Cas no 1237967-70-2 (6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile)

6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- EN300-1145672
- 6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile
- 1237967-70-2
- 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile
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- Inchi: 1S/C12H14BrN3/c13-12-10(9-14)5-6-11(15-12)16-7-3-1-2-4-8-16/h5-6H,1-4,7-8H2
- InChI Key: VPNVUEAKFPCYRK-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)C=CC(=N1)N1CCCCCC1
Computed Properties
- Exact Mass: 279.03711g/mol
- Monoisotopic Mass: 279.03711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 39.9Ų
6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145672-0.25g |
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile |
1237967-70-2 | 0.25g |
$670.0 | 2023-06-09 | ||
Enamine | EN300-1145672-0.1g |
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile |
1237967-70-2 | 0.1g |
$640.0 | 2023-06-09 | ||
Enamine | EN300-1145672-0.05g |
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile |
1237967-70-2 | 0.05g |
$612.0 | 2023-06-09 | ||
Enamine | EN300-1145672-0.5g |
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile |
1237967-70-2 | 0.5g |
$699.0 | 2023-06-09 | ||
Enamine | EN300-1145672-1.0g |
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile |
1237967-70-2 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1145672-2.5g |
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile |
1237967-70-2 | 2.5g |
$1428.0 | 2023-06-09 | ||
Enamine | EN300-1145672-5.0g |
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile |
1237967-70-2 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1145672-10.0g |
6-(azepan-1-yl)-2-bromopyridine-3-carbonitrile |
1237967-70-2 | 10g |
$3131.0 | 2023-06-09 |
6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile Related Literature
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Additional information on 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile
6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile: A Comprehensive Overview
The compound 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile (CAS No. 1237967-70-2) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique combination of functional groups, including a bromine atom, a cyano group, and an azepane ring, which collectively contribute to its diverse chemical properties and potential applications.
Recent studies have highlighted the importance of bromopyridine derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the bromine atom at the 2-position of the pyridine ring in 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile makes it a valuable substrate for further functionalization, enabling the exploration of its role in various biological pathways.
The azepane ring system, which is a seven-membered nitrogen-containing ring, adds significant structural rigidity to the molecule. This rigidity is crucial for stabilizing certain conformations that are essential for binding to target proteins or enzymes. Recent research has demonstrated that such rigid structures can enhance the potency and selectivity of bioactive compounds, making 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile a promising candidate for further exploration in medicinal chemistry.
The cyano group at the 3-position of the pyridine ring introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This feature is particularly advantageous in reactions involving nucleophilic substitution or addition, as it can modulate reactivity and regioselectivity. Recent advancements in catalytic methodologies have allowed researchers to exploit these properties for the synthesis of novel heterocyclic compounds with potential applications in organic electronics.
In terms of synthesis, 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. The choice of synthetic pathway depends on the availability of starting materials and the desired level of functional group compatibility. For instance, recent studies have employed palladium-catalyzed cross-coupling reactions to efficiently construct this compound from readily available precursors.
The application of 6-(Azepan-1-yl)-2-bromopyridine-3-carbonitrile extends beyond traditional chemical synthesis. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Researchers have explored its potential as a building block for constructing π-conjugated systems with tailored electronic characteristics, which could find applications in light-emitting diodes (LEDs) and solar cells.
Moreover, the compound's ability to act as a chelating agent has been investigated in coordination chemistry. The nitrogen atoms within the azepane ring and pyridine moiety can coordinate with metal ions, forming stable metal complexes with potential applications in catalysis and sensing technologies.
In conclusion, 6-(Azepan-1-yll)-2-bromopyridine-3-carbonitrile (CAS No. 1237967_70_2) is a versatile compound with a rich structural framework that offers numerous opportunities for chemical innovation. Its unique combination of functional groups positions it as a valuable tool in both academic research and industrial applications.
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